Choleretic Potency: Benzamides Derived from 2-Allyl-3-hydroxy-5-methoxybenzoic Acid vs. Dehydrocholic Acid Standard
Benzamides synthesized from 2-allyl-3-hydroxy-5-methoxybenzoic acid exhibit outstanding choleretic properties characterized as far superior to dehydrocholic acid [1]. While the patent does not disclose exact fold-potency values, the explicit statement that these benzamides are far superior to the dehydrocholic acid baseline establishes that this carboxylic acid core is essential for generating compounds that outperform the clinical choleretic reference standard [1].
| Evidence Dimension | Choleretic activity (bile secretion stimulation) |
|---|---|
| Target Compound Data | Benzamides derived from 2-allyl-3-hydroxy-5-methoxybenzoic acid: outstanding choleretic properties |
| Comparator Or Baseline | Dehydrocholic acid |
| Quantified Difference | Far superior (qualitative assessment; quantitative data not disclosed in patent) |
| Conditions | In vivo choleretic assay in warm-blooded animals (US Patent 3817999) |
Why This Matters
This establishes 2-allyl-3-hydroxy-5-methoxybenzoic acid as the mandatory starting material for synthesizing benzamides that exceed the choleretic potency of the historical clinical benchmark dehydrocholic acid, a differentiation that alternative benzoic acid derivatives cannot claim.
- [1] Roussel UCLAF, FR. 2-Oxy-3-methoxy-5-allyl-benzamides. United States Patent 3817999. June 18, 1974. View Source
